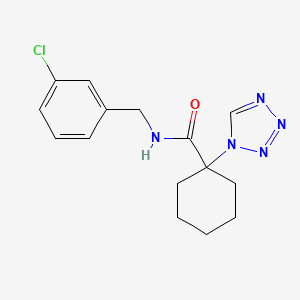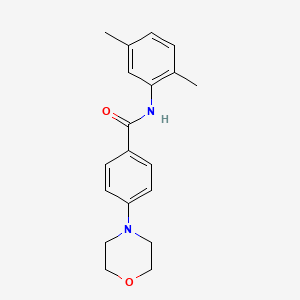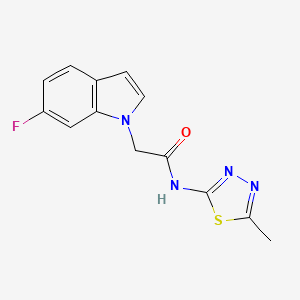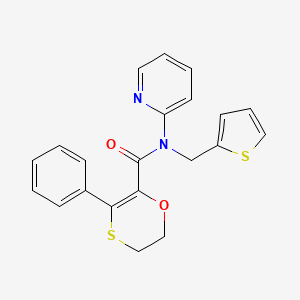![molecular formula C16H24N2O2 B4505985 4-methoxy-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide](/img/structure/B4505985.png)
4-methoxy-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide
Vue d'ensemble
Description
4-methoxy-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
Research into sigma receptors, which are overexpressed in breast cancer cells, has led to the development of diagnostic techniques utilizing iodobenzamide derivatives. One study investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in vivo, demonstrating its potential to accumulate in breast tumors, thereby offering a noninvasive method to assess tumor proliferation (Caveliers et al., 2002).
Neurological Research and Diagnostics
Compounds structurally similar to 4-methoxy-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide have been explored for their potential in neurological research and diagnostics. For example, derivatives have been synthesized and evaluated as in vivo radioligands for imaging acetylcholinesterase in the brain, contributing to our understanding of neurodegenerative diseases like Alzheimer's (Brown-Proctor et al., 1999).
Serotonin Receptor Studies
The study of serotonin 1A receptors in Alzheimer's disease patients utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide for positron emission tomography (PET), highlighting decreases in 5-HT(1A) receptor densities. This research underscores the compound's application in examining the neurobiological underpinnings of cognitive impairments and psychiatric disorders (Kepe et al., 2006).
Development of Anti-Inflammatory and Analgesic Agents
In pharmacological research, novel benzodifuranyl and other derivatives have been synthesized from precursors like visnagenone, exhibiting significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic applications of these compounds in treating conditions characterized by inflammation and pain (Abu‐Hashem et al., 2020).
Serotonin 4 Receptor Agonism for Gastrointestinal Motility
Research into benzamide derivatives has also explored their application as serotonin 4 (5-HT(4)) receptor agonists, with studies indicating their effectiveness in promoting gastrointestinal motility. This research provides a basis for the development of novel prokinetic agents that could benefit individuals with gastrointestinal motility disorders (Sonda et al., 2003).
Propriétés
IUPAC Name |
4-methoxy-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18-11-8-13(9-12-18)7-10-17-16(19)14-3-5-15(20-2)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGGDZYTNZXWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(ethylsulfonyl)piperidine-4-carboxamide](/img/structure/B4505902.png)
![N-(2-furylmethyl)-2-[(4-methoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4505910.png)
![1-[3-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone](/img/structure/B4505935.png)
![2-(3-acetyl-1H-indol-1-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B4505944.png)


![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B4505955.png)
![5-[4-(6-FLUORO-1,2-BENZOXAZOL-3-YL)PIPERIDIN-1-YL]-N-[(FURAN-2-YL)METHYL]-5-OXOPENTANAMIDE](/img/structure/B4505963.png)

![4-[(1H-indol-1-ylacetyl)amino]benzamide](/img/structure/B4505978.png)

![3-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4505994.png)
![3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4506001.png)

